
1-(2-Azido-3,6-dihydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Azido-3,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7N3O3 It is characterized by the presence of an azido group (-N3) and two hydroxyl groups (-OH) attached to a phenyl ring, along with an ethanone group (-COCH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-3,6-dihydroxyphenyl)ethanone typically involves the introduction of the azido group to a precursor molecule. One common method involves the reaction of 2,3-dihydroxyacetophenone with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Azido-3,6-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group.
Substitution: Sodium azide (NaN3) in the presence of a catalyst can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1-(2-amino-3,6-dihydroxyphenyl)ethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
科学的研究の応用
1-(2-Azido-3,6-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Azido-3,6-dihydroxyphenyl)ethanone is largely dependent on its chemical structure. The azido group can undergo cycloaddition reactions, forming triazoles, which are known to interact with various biological targets. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(2,3-Dihydroxyphenyl)ethanone: Lacks the azido group, making it less reactive in click chemistry applications.
1-(2-Amino-3,6-dihydroxyphenyl)ethanone:
Uniqueness
1-(2-Azido-3,6-dihydroxyphenyl)ethanone is unique due to the presence of both azido and hydroxyl groups, which provide a versatile platform for chemical modifications and applications in various fields. Its ability to participate in click chemistry makes it particularly valuable in biochemical research and material science.
特性
CAS番号 |
113396-53-5 |
|---|---|
分子式 |
C8H7N3O3 |
分子量 |
193.16 g/mol |
IUPAC名 |
1-(2-azido-3,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7N3O3/c1-4(12)7-5(13)2-3-6(14)8(7)10-11-9/h2-3,13-14H,1H3 |
InChIキー |
KTEURHGTGJUGOY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1N=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


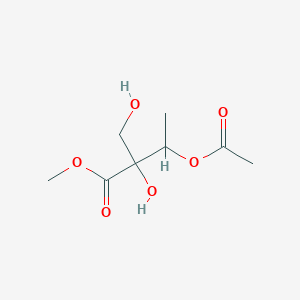

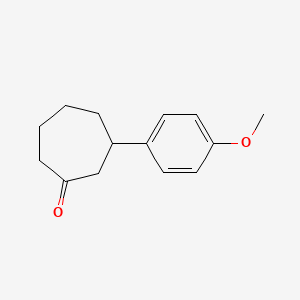
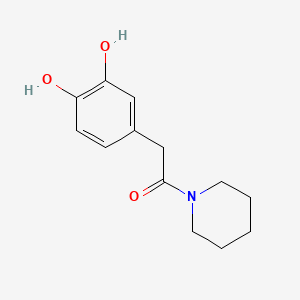
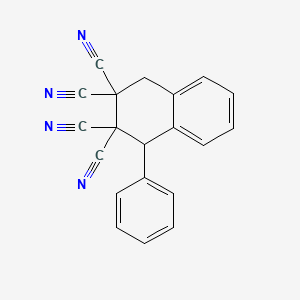
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
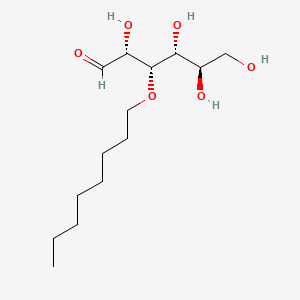

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)



